Zolmitriptan N-Oxide

描述

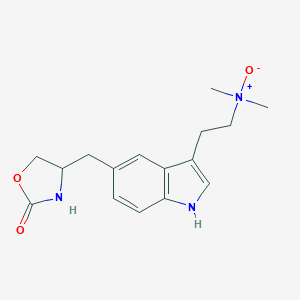

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

准备方法

The synthesis of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide involves multiple steps. One common synthetic route includes the reaction of indole derivatives with oxazolidinone intermediates under specific conditions. The reaction typically requires the use of catalysts and controlled temperature settings to ensure the desired product is obtained .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

化学反应分析

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Pharmacokinetics and Metabolism

Zolmitriptan is primarily used for the acute treatment of migraines. It is metabolized in the liver, yielding several metabolites, including Zolmitriptan N-Oxide and N-desmethyl zolmitriptan. The latter is noted for its higher potency at serotonin receptors compared to the parent compound. In contrast, this compound is considered pharmacologically inactive .

Table 1: Pharmacokinetic Properties of Zolmitriptan and Its Metabolites

| Property | Zolmitriptan | N-Desmethyl Zolmitriptan | This compound |

|---|---|---|---|

| Bioavailability | ~40% (oral) | Not specified | Not applicable |

| Peak Plasma Concentration | 1.5 hours (oral) | Not specified | Not applicable |

| Half-Life | 2-3 hours | Not specified | Not applicable |

| Potency at 5-HT receptors | Moderate | 2-8 times more potent | Inactive |

Therapeutic Implications

While Zolmitriptan is actively used for treating migraines, this compound does not exhibit therapeutic effects on its own. However, understanding its formation and presence in systemic circulation can be crucial for evaluating the overall efficacy and safety profile of zolmitriptan treatments.

Case Studies:

- A clinical study demonstrated that patients receiving zolmitriptan via nasal spray achieved significant pain relief within two hours compared to placebo . The pharmacokinetics of zolmitriptan were well-characterized, but the contribution of this compound to therapeutic outcomes remains negligible.

Stability in Pharmaceutical Formulations

This compound is recognized as a degradation product in drug formulations. Research indicates that the presence of thiol-containing reducing agents can stabilize zolmitriptan formulations by reducing the formation of this compound . This stabilization is critical for ensuring the efficacy and shelf-life of pharmaceutical products containing zolmitriptan.

Table 2: Stability Enhancements with Thiol-Containing Agents

| Agent | Effect on Stability |

|---|---|

| Glutathione | Reduces degradation of zolmitriptan to N-Oxide |

| Cysteine | Inhibits formation of degradation products |

| Methionine | Stabilizes active ingredients |

Environmental Research Applications

In addition to its pharmaceutical relevance, this compound has been studied in environmental contexts. Its detection as a degradation product in aquatic systems raises concerns about the environmental impact of pharmaceuticals . Understanding the behavior and fate of such metabolites can inform regulatory policies regarding pharmaceutical waste management.

作用机制

The mechanism of action of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone with growth-regulating properties.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

生物活性

Zolmitriptan N-Oxide is a metabolite of zolmitriptan, a medication primarily used for the acute treatment of migraine. Understanding the biological activity of this compound involves examining its pharmacokinetics, receptor interactions, and overall therapeutic implications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview.

Overview of Zolmitriptan

Zolmitriptan is a selective agonist for serotonin receptors, specifically 5-HT1B and 5-HT1D, which are crucial in the pathophysiology of migraines. It is known for its rapid onset of action and efficacy in alleviating migraine symptoms. The drug is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP1A2, leading to the formation of several metabolites: the active N-desmethylzolmitriptan and two inactive metabolites, including this compound and indole acetic acid .

Metabolism and Pharmacokinetics

The metabolism of zolmitriptan is significant in understanding the role of its metabolites. The following table summarizes key pharmacokinetic parameters:

| Parameter | Zolmitriptan | N-Desmethylzolmitriptan | N-Oxide |

|---|---|---|---|

| Bioavailability | ~40% | - | - |

| Cmax (Peak Plasma Concentration) | 75% within 1 hour | - | - |

| Half-Life | ~3 hours | - | - |

| Metabolite Activity | Active | Active | Inactive |

| Excretion | Urinary (8% unchanged) | Urinary (4%) | Urinary (7%) |

This compound accounts for approximately 7% of the dose excreted in urine but is pharmacologically inactive . This inactivity is critical as it indicates that while this compound is present in the body, it does not contribute to the therapeutic effects associated with zolmitriptan.

Receptor Binding and Activity

Zolmitriptan exhibits a strong affinity for 5-HT1B and 5-HT1D receptors, which mediate vasoconstriction and inhibit pro-inflammatory neuropeptide release in migraine pathophysiology. In contrast, this compound does not exhibit significant binding affinity to these receptors, indicating its lack of biological activity relevant to migraine treatment .

Clinical Implications

Clinical studies have demonstrated that while zolmitriptan effectively reduces headache severity, its inactive metabolites do not contribute to these effects. For instance, in a study assessing pharmacokinetics in patients with varying degrees of hepatic impairment, it was noted that while plasma concentrations of this compound increased, this did not correlate with any therapeutic benefit .

Case Studies

Several clinical trials have evaluated the efficacy of zolmitriptan in treating migraines while monitoring the levels of its metabolites. In one notable study involving healthy volunteers and patients with migraines:

- Study Design : A randomized controlled trial comparing zolmitriptan to placebo.

- Results : Patients receiving zolmitriptan showed significant reductions in headache severity at 1, 2, and 4 hours post-dose compared to those receiving placebo. The presence of inactive metabolites like this compound did not affect these outcomes.

属性

CAS 编号 |

251451-30-6 |

|---|---|

分子式 |

C16H21N3O3 |

分子量 |

303.36 g/mol |

IUPAC 名称 |

N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide |

InChI |

InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 |

InChI 键 |

GZYCQRZFJIZOKU-ZDUSSCGKSA-N |

SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] |

手性 SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)[O-] |

规范 SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] |

Pictograms |

Irritant |

同义词 |

(4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。